molecular formula C12H26ClN B3144664 Cyclododecanamine;hydrochloride CAS No. 55671-95-9

Cyclododecanamine;hydrochloride

Cat. No. B3144664
CAS RN: 55671-95-9
M. Wt: 219.79 g/mol
InChI Key: RDTNVVREJSSBOO-UHFFFAOYSA-N
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Description

Cyclododecanamine hydrochloride, also known as CDD-HCl, is a synthetic compound with a wide range of applications in scientific research. It is an alkylamine with a cycloalkyl ring of 12 carbon atoms, and its chemical formula is C12H24ClN. CDD-HCl is a colorless solid with a melting point of 135-136°C and a boiling point of 240-241°C. It is soluble in water and alcohol, and is stable under normal laboratory conditions.

Scientific Research Applications

Cyclodextrins in Environmental Remediation

Cyclodextrins have been extensively applied in environmental science, particularly in water and wastewater treatment. They are known for their ability to form inclusion complexes with various pollutants, aiding in the removal of contaminants from aqueous solutions. Crini and Morcellet (2002) highlighted the use of adsorbents containing cyclodextrins for chromatographic separations and wastewater treatment, emphasizing their role in protecting the environment through the separation of compounds and extraction processes (Crini & Morcellet, 2002).

Cyclodextrins in Drug Delivery

Cyclodextrins are prominent in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of drugs. They form inclusion complexes with drugs, improving their performance without altering the pharmacological properties. Carrier, Miller, and Ahmed (2007) reviewed the use of cyclodextrins in oral bioavailability enhancement, indicating their potential in solubilizing drugs for better absorption (Carrier, Miller, & Ahmed, 2007).

Cyclodextrins in Food Industry

Cyclodextrins also find applications in the food industry, where they are used to improve the shelf life and sensorial qualities of food products. Pereira et al. (2021) discussed the use of cyclodextrins as food additives for stabilizing sensitive lipophilic nutrients and constituents of flavor and taste, highlighting their non-toxic nature and effectiveness in small quantities (Pereira et al., 2021).

Safety And Hazards

The safety data sheet for Cyclododecanamine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclododecanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNVVREJSSBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclododecylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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